LogP Escalation Across N-Alkyl Homologous Series: Heptan-2-yl Delivers ~2.0 Log-Unit Gain Over the Ethyl Congener
The predicted logP of (heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is estimated at 3.7–4.0 (by structural analogy to the heptan-3-yl isomer, for which XLogP3 = 4.2 and a vendor-reported LogP = 3.849) . This represents an increase of approximately 1.8–2.1 log units versus the N-ethyl analog (LogP = 1.90) and approximately 1.4–1.7 log units versus the N-propyl analog (LogP = 2.34) . An increase of 2 log units corresponds to a 100-fold higher octanol/water partition coefficient, predicting substantially greater membrane permeability and CNS partitioning potential [1].
| Evidence Dimension | Predicted octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP ~3.7–4.0 (estimated by analogy to heptan-3-yl isomer: XLogP3 = 4.2; vendor LogP = 3.849) |
| Comparator Or Baseline | N-Ethyl analog: LogP = 1.90 (CAS 753413-40-0). N-Propyl analog: LogP = 2.34 (CAS 847544-96-1). N-Heptan-3-yl isomer: LogP = 3.849 / XLogP3 = 4.2 (CAS 1342133-15-6) |
| Quantified Difference | ΔlogP ≈ +1.8 to +2.1 vs. ethyl analog; ΔlogP ≈ +1.4 to +1.7 vs. propyl analog; ≈100-fold increase in partition coefficient per 2 log units |
| Conditions | Predicted/calculated logP values from XLogP3 algorithm (PubChem) and vendor computational chemistry data; no experimental shake-flask logP available for the target compound |
Why This Matters
For procurement in CNS-targeted or membrane-permeation-dependent research, the ~100-fold higher predicted lipophilicity of the heptan-2-yl derivative directly determines whether the compound can access intracellular or CNS compartments that shorter-chain analogs cannot reach.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Foundational reference for logP–permeability relationship.) View Source
